molecular formula C17H20N2O2S B6737120 N-[3-(ethylaminomethyl)phenyl]-4-oxo-4-thiophen-2-ylbutanamide

N-[3-(ethylaminomethyl)phenyl]-4-oxo-4-thiophen-2-ylbutanamide

Cat. No.: B6737120
M. Wt: 316.4 g/mol
InChI Key: NCHWAHPXBRVDEF-UHFFFAOYSA-N
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Description

N-[3-(ethylaminomethyl)phenyl]-4-oxo-4-thiophen-2-ylbutanamide is a synthetic organic compound that features a complex structure with a phenyl ring, an ethylaminomethyl group, a thiophene ring, and a butanamide moiety

Properties

IUPAC Name

N-[3-(ethylaminomethyl)phenyl]-4-oxo-4-thiophen-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-2-18-12-13-5-3-6-14(11-13)19-17(21)9-8-15(20)16-7-4-10-22-16/h3-7,10-11,18H,2,8-9,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHWAHPXBRVDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)NC(=O)CCC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(ethylaminomethyl)phenyl]-4-oxo-4-thiophen-2-ylbutanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(ethylaminomethyl)phenyl]-4-oxo-4-thiophen-2-ylbutanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the butanamide moiety can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-[3-(ethylaminomethyl)phenyl]-4-oxo-4-thiophen-2-ylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(ethylaminomethyl)phenyl]-4-oxo-4-thiophen-2-ylbutanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(aminomethyl)phenyl]-4-oxo-4-thiophen-2-ylbutanamide: Similar structure but lacks the ethyl group.

    N-[3-(methylaminomethyl)phenyl]-4-oxo-4-thiophen-2-ylbutanamide: Similar structure but has a methyl group instead of an ethyl group.

Uniqueness

N-[3-(ethylaminomethyl)phenyl]-4-oxo-4-thiophen-2-ylbutanamide is unique due to the presence of the ethylaminomethyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

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